molecular formula C10H18O4Te B14286753 Ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate CAS No. 116460-88-9

Ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate

Cat. No.: B14286753
CAS No.: 116460-88-9
M. Wt: 329.8 g/mol
InChI Key: YRIZUJYDWXHDFE-UHFFFAOYSA-N
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Description

Ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate is an organic compound that belongs to the class of tellurium-containing esters. This compound is characterized by the presence of an ethyl ester group, an ethoxy group, and a tellanyl group attached to a propanoate backbone. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate typically involves the reaction of ethyl 3-ethoxypropionate with a tellurium-containing reagent. One common method is the addition of tellurium tetrachloride to ethyl 3-ethoxypropionate in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere, typically at room temperature, to prevent oxidation of the tellurium species.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of anion exchange resins as catalysts can enhance the efficiency of the reaction, allowing for mild reaction conditions and minimal side reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate undergoes various chemical reactions, including:

    Oxidation: The tellanyl group can be oxidized to form tellurium dioxide.

    Reduction: The compound can be reduced to form the corresponding telluride.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Tellurium dioxide and ethyl 3-oxopropanoate.

    Reduction: this compound telluride.

    Substitution: Ethyl 3-(3-substituted-3-oxopropyl)tellanylpropanoate.

Scientific Research Applications

Ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate involves its interaction with molecular targets through the tellanyl group. The tellanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to the modulation of various biochemical pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-ethoxypropionate: Lacks the tellanyl group, making it less reactive in certain chemical reactions.

    Ethyl 3-(3-ethoxy-3-oxopropyl)selenanylpropanoate: Contains a selenium atom instead of tellurium, resulting in different chemical properties and reactivity.

Uniqueness

Ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate is unique due to the presence of the tellanyl group, which imparts distinct chemical reactivity and potential biological activity. The tellanyl group can participate in redox reactions and form covalent bonds with biological molecules, making this compound valuable in various research applications .

Properties

CAS No.

116460-88-9

Molecular Formula

C10H18O4Te

Molecular Weight

329.8 g/mol

IUPAC Name

ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate

InChI

InChI=1S/C10H18O4Te/c1-3-13-9(11)5-7-15-8-6-10(12)14-4-2/h3-8H2,1-2H3

InChI Key

YRIZUJYDWXHDFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC[Te]CCC(=O)OCC

Origin of Product

United States

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